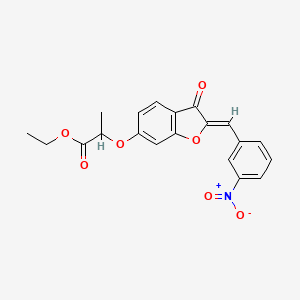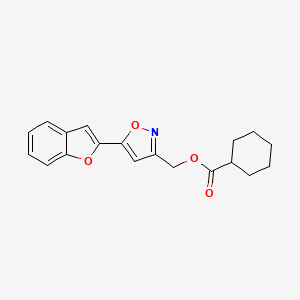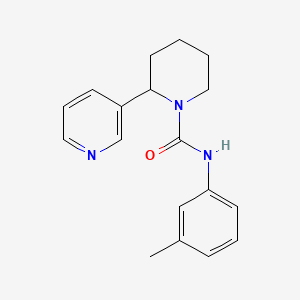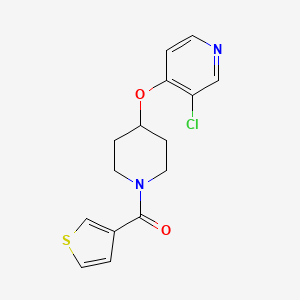
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C18H16Cl2N6O and its molecular weight is 403.27. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone, also known as 3-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine, is a derivative of imidazole, which is a five-membered heterocyclic compound. Imidazole derivatives are known for their wide range of biological activities and have been incorporated into various drugs. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:
Antibacterial Activity
Imidazole derivatives have been reported to exhibit significant antibacterial properties. The presence of the imidazole ring can contribute to the inhibition of bacterial growth by interfering with the synthesis of the bacterial cell wall or nucleic acids. This makes such compounds potential candidates for the development of new antibacterial agents, especially in the face of increasing antibiotic resistance .
Antitumor Properties
Compounds containing the imidazole moiety have shown promise in antitumor activity. They can act on various pathways involved in cancer cell proliferation and survival. For instance, they may inhibit tubulin polymerization, which is crucial for cell division, or interfere with signal transduction pathways that are often dysregulated in cancer cells .
Antifungal Applications
The structural similarity of imidazole derivatives to natural antifungal agents allows them to be effective in treating fungal infections. They can disrupt the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and cell death .
Antiviral Uses
Imidazole compounds have been explored for their antiviral capabilities. They can inhibit viral replication by targeting viral enzymes or proteins necessary for the life cycle of the virus. This includes potential activity against HIV, hepatitis, and other viruses .
Anti-inflammatory Effects
The anti-inflammatory effects of imidazole derivatives are attributed to their ability to modulate the production of inflammatory cytokines and mediators. They may also inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response .
Antidiabetic Potential
Some imidazole derivatives have been investigated for their potential to treat diabetes. They may exert their effects by influencing insulin signaling pathways or by acting as agonists for receptors involved in glucose metabolism .
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N6O/c19-13-1-2-15(20)14(11-13)18(27)25-9-7-24(8-10-25)16-3-4-17(23-22-16)26-6-5-21-12-26/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEXLIHTUXORQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2601520.png)



![4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2601528.png)
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2601530.png)
![3-Chloro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2601531.png)
![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2601532.png)




![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2601540.png)